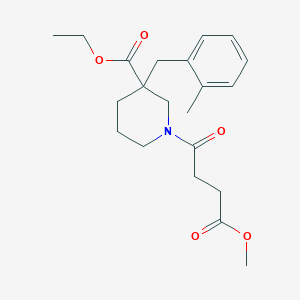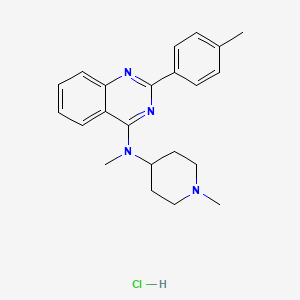
ethyl 1-(4-methoxy-4-oxobutanoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-methoxy-4-oxobutanoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as EOMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EOMPB belongs to the family of piperidinecarboxylate compounds and is synthesized using a multistep process. In
Mechanism of Action
The exact mechanism of action of ethyl 1-(4-methoxy-4-oxobutanoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is not fully understood. However, research has shown that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of ethyl 1-(4-methoxy-4-oxobutanoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of ethyl 1-(4-methoxy-4-oxobutanoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate. One potential direction is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic applications beyond its current uses for inflammation and epilepsy. Finally, additional studies are needed to fully characterize the toxicity profile of this compound and to identify potential adverse effects that may limit its use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has significant potential for the development of novel therapeutic agents. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of various inflammatory diseases and epilepsy. However, further research is needed to fully understand its mechanism of action, identify potential therapeutic applications, and characterize its toxicity profile.
Synthesis Methods
The synthesis of ethyl 1-(4-methoxy-4-oxobutanoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate involves a multistep process that includes the reaction of piperidine with 2-methylbenzyl chloride, followed by the reaction of the resulting compound with ethyl 4-methoxy-4-oxobutanoate. The final product is obtained by the hydrolysis of the ester group using sodium hydroxide. The overall yield of the synthesis process is approximately 25%.
Scientific Research Applications
Ethyl 1-(4-methoxy-4-oxobutanoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications. Research has shown that this compound has significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and multiple sclerosis. Additionally, this compound has been shown to have significant anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
properties
IUPAC Name |
ethyl 1-(4-methoxy-4-oxobutanoyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5/c1-4-27-20(25)21(14-17-9-6-5-8-16(17)2)12-7-13-22(15-21)18(23)10-11-19(24)26-3/h5-6,8-9H,4,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPFMAQPFLSQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC(=O)OC)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)

![3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5019227.png)
![1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5019235.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)

![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5019260.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5019267.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodophenyl)acetamide](/img/structure/B5019284.png)

![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)
